molecular formula C11H11F3OS2 B14070942 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14070942
M. Wt: 280.3 g/mol
InChI Key: XQRMGTDEZUJZFS-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one is a substituted arylketone featuring a phenyl ring with two sulfur-containing groups: a methylthio (-SMe) at position 3 and a trifluoromethylthio (-SCF₃) at position 3. These substituents likely enhance lipophilicity and alter reactivity in synthetic pathways .

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[3-methylsulfanyl-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11F3OS2/c1-7(15)3-8-4-9(16-2)6-10(5-8)17-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

XQRMGTDEZUJZFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . The reaction conditions often include the formation of electron donor–acceptor complexes and single electron transfer reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one Not available C₁₁H₁₁F₃OS₂ ~292.3* -SMe (3), -SCF₃ (5) High lipophilicity; potential API intermediate (inferred)
1-(3-(Methylthio)phenyl)propan-2-one 629646-54-4 C₁₀H₁₂OS 180.27 -SMe (3) Intermediate in organic synthesis
1-(3-(Trifluoromethyl)phenyl)propan-2-one Not available C₁₀H₉F₃O 202.18 -CF₃ (3) Precursor to fenfluramine synthesis
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one Not available C₁₅H₁₄O₂S 274.34 -OH (2), -Me (5), thiophene ring Crystalline solid; hydrogen bonding observed

*Calculated based on substituent additions to C₁₀H₁₂OS ().

Electronic and Physicochemical Properties

  • Electron Effects: The trifluoromethylthio group (-SCF₃) is strongly electron-withdrawing, while the methylthio (-SMe) group is mildly electron-donating.
  • Lipophilicity : The -SCF₃ group significantly increases logP values (estimated logP ~3.5–4.0), making the compound more lipophilic than 1-(3-(Methylthio)phenyl)propan-2-one (logP ~2.1) . This property is critical for drug absorption and blood-brain barrier penetration in pharmaceutical contexts .
  • Thermal Stability: Analogous compounds like 1-(2-furyl)-3-(3-methyl-2-thienyl)-propenone exhibit stability up to 150°C, suggesting similar thermal resilience for the target compound due to aromatic and sulfur-based conjugation .

Biological Activity

1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C11H11F3OS2C_{11}H_{11}F_3OS_2, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Weight : 280.33 g/mol
  • Density : Approximately 1.31 g/cm³ (predicted)
  • Boiling Point : Approximately 272.8 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, binding to the active sites of specific enzymes and modulating their activity. This interaction can prevent substrate binding and subsequent catalytic reactions.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may be relevant for mitigating oxidative stress in biological systems.
  • Antimicrobial Activity : The presence of methylthio and trifluoromethylthio groups suggests potential antimicrobial properties, as these functionalities can enhance the compound's interaction with microbial membranes.

Biological Activity Data

Research on related compounds has shown various biological activities that may be extrapolated to this compound. Below is a summary table highlighting key findings from related studies:

Activity Type Related Compound Findings
Enzyme Inhibition5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-oneInhibited dihydroorotate dehydrogenase (DHODH), showing potential for immunosuppression .
Antioxidant ActivityCDDO-MeExhibited protective effects against oxidative stress at low concentrations .
Antimicrobial ActivityVarious methylthio compoundsDemonstrated significant inhibition against various bacterial strains .

Case Studies

Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Immunosuppressive Potential : A study on pyrazole derivatives indicated that certain structural features could enhance immunosuppressive activity by inhibiting DHODH, a target for autoimmune therapies .
  • Oxidative Stress Reduction : Research on CDDO-Me revealed that compounds with similar structures could significantly reduce oxidative stress markers in vitro, suggesting a possible therapeutic role in inflammatory diseases .
  • Antimicrobial Efficacy : Investigations into methylthio-containing compounds highlighted their effectiveness against various pathogens, indicating that this compound could possess similar antimicrobial properties .

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